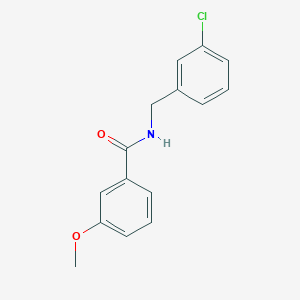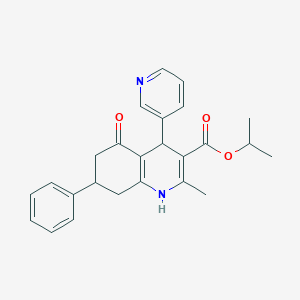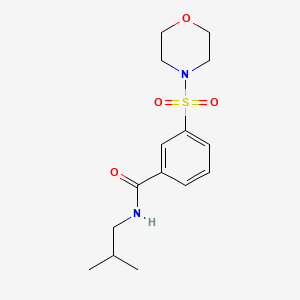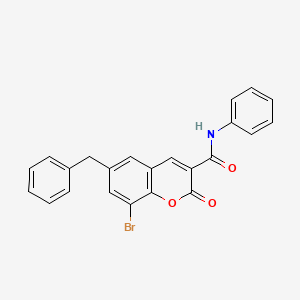
1-(2,5-dimethyl-3-furoyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-dimethyl-3-furoyl)azepane, also known as DMFA, is a chemical compound with potential applications in scientific research. This compound is a cyclic amine with a furan ring, and it has been synthesized using various methods.
Applications De Recherche Scientifique
1-(2,5-dimethyl-3-furoyl)azepane has potential applications in scientific research, particularly in the field of drug discovery. This compound has been shown to have activity against various types of cancer cells, including breast cancer and lung cancer cells. 1-(2,5-dimethyl-3-furoyl)azepane has also been investigated for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of 1-(2,5-dimethyl-3-furoyl)azepane is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cancer cell growth and inflammation. 1-(2,5-dimethyl-3-furoyl)azepane has been shown to induce apoptosis, or programmed cell death, in cancer cells. It may also inhibit the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
1-(2,5-dimethyl-3-furoyl)azepane has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 1-(2,5-dimethyl-3-furoyl)azepane has been shown to have antioxidant activity and to enhance the activity of certain enzymes involved in cellular metabolism. 1-(2,5-dimethyl-3-furoyl)azepane has also been investigated for its potential use as a drug delivery agent, as it can penetrate cell membranes and target specific cells or tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,5-dimethyl-3-furoyl)azepane in lab experiments is its potential for use in drug discovery and development. 1-(2,5-dimethyl-3-furoyl)azepane has shown promising activity against cancer cells and inflammation, and it may have other therapeutic applications as well. However, one limitation of using 1-(2,5-dimethyl-3-furoyl)azepane in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain assays.
Orientations Futures
There are several potential future directions for research on 1-(2,5-dimethyl-3-furoyl)azepane. One area of interest is the development of more efficient synthesis methods for this compound, which could increase its availability for use in research and drug development. Another potential direction is the investigation of 1-(2,5-dimethyl-3-furoyl)azepane's activity against other types of cancer cells and in other disease models. Additionally, further research is needed to fully understand the mechanism of action of 1-(2,5-dimethyl-3-furoyl)azepane and to identify potential drug targets for this compound.
Méthodes De Synthèse
1-(2,5-dimethyl-3-furoyl)azepane can be synthesized using a variety of methods, including the reaction of 2,5-dimethylfuran with 1,6-diaminohexane in the presence of a catalyst. Another method involves the reaction of 2,5-dimethylfuran with 1,6-hexanediamine in the presence of a solvent and a catalyst. The yield of 1-(2,5-dimethyl-3-furoyl)azepane can vary depending on the reaction conditions and the purity of the starting materials.
Propriétés
IUPAC Name |
azepan-1-yl-(2,5-dimethylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10-9-12(11(2)16-10)13(15)14-7-5-3-4-6-8-14/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDDMQYXICYOEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl(2,5-dimethylfuran-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![benzyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4966793.png)
![4-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4966814.png)

![3-(4-methoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966827.png)

![1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-1-propanone](/img/structure/B4966838.png)

![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol](/img/structure/B4966857.png)

![3-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B4966870.png)
![1-(3-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine](/img/structure/B4966876.png)
